tert-Butyl ethylphosphonotrithioate
Description
tert-Butyl ethylphosphonotrithioate is an organophosphorus compound characterized by a phosphonotrithioate core (P=S) with a tert-butyl group and an ethyl substituent. The structural uniqueness of this compound lies in its sulfur-containing phosphonate ester, which confers distinct reactivity and stability compared to non-thiolated analogs.
Properties
CAS No. |
102097-55-2 |
|---|---|
Molecular Formula |
C6H14PS3- |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
tert-butylsulfanyl-ethyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15PS3/c1-5-7(8,9)10-6(2,3)4/h5H2,1-4H3,(H,8,9)/p-1 |
InChI Key |
AWTFDEAGMLOGBF-UHFFFAOYSA-M |
Canonical SMILES |
CCP(=S)([S-])SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethylphosphonotrithioate typically involves the reaction of tert-butyl alcohol with ethylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
tert-Butyl alcohol+ethylphosphonothioic dichloride→tert-Butyl ethylphosphonotrithioate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reactants. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethylphosphonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst such as ruthenium can be used for oxidation reactions.
Reduction: LiAlH4 in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced phosphonotrithioate derivatives.
Substitution: Substituted phosphonotrithioate compounds.
Scientific Research Applications
tert-Butyl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical studies involving phosphonothioate analogs.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ethylphosphonotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The phosphonothioate moiety can mimic the natural substrate of certain enzymes, leading to competitive inhibition or activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on Zygocaperoside and Isorhamnetin-3-O glycoside, isolated from Zygophyllum fabago roots . These compounds are flavonoid glycosides, which differ fundamentally from tert-Butyl ethylphosphonotrithioate in structure, function, and chemical behavior. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Differences:
Structural Class: this compound belongs to organophosphorothioates, which are sulfur-containing phosphorus esters. In contrast, the compounds in the evidence are natural products with glycosidic or flavonoid backbones. Phosphorothioates typically exhibit higher chemical reactivity due to the P=S bond, whereas glycosides are more polar and water-soluble .
Biological Roles: Phosphorothioates like this compound are often synthetic and used in agrochemicals (e.g., insecticides) due to their enzyme-inhibiting properties.
Spectroscopic Characterization: The evidence provides detailed NMR and UV data for the flavonoid glycosides , but analogous data for this compound are absent, making direct spectroscopic comparisons infeasible.
Limitations of the Provided Evidence
Consequently, this analysis relies on extrapolations from structural and functional differences between organophosphorothioates and flavonoid glycosides. For a rigorous comparison, additional data on phosphorothioate compounds (e.g., toxicity, synthetic routes, or bioactivity) would be required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
